1-Methylcyclobutyl methanesulfonate
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Overview
Description
1-Methylcyclobutyl methanesulfonate is an organic compound belonging to the class of methanesulfonate esters. These compounds are known for their utility in various chemical reactions, particularly as intermediates in organic synthesis. The structure of this compound consists of a cyclobutane ring substituted with a methyl group and a methanesulfonate ester group.
Preparation Methods
1-Methylcyclobutyl methanesulfonate can be synthesized through the esterification of 1-methylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to prevent side reactions . The general reaction scheme is as follows:
1-Methylcyclobutanol+Methanesulfonyl chloride→1-Methylcyclobutyl methanesulfonate+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methylcyclobutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 1-methylcyclobutanol and methanesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylcyclobutyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical agents, particularly those requiring a methanesulfonate ester as a functional group.
Material Science: It is used in the preparation of polymers and other materials where specific functional groups are needed.
Mechanism of Action
The mechanism of action of 1-methylcyclobutyl methanesulfonate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate ester group. This cleavage can occur under various conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Methylcyclobutyl methanesulfonate can be compared with other methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. For example, methyl methanesulfonate is a smaller molecule and may have different solubility and volatility compared to this compound .
Similar compounds include:
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and other fields.
Properties
Molecular Formula |
C6H12O3S |
---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
(1-methylcyclobutyl) methanesulfonate |
InChI |
InChI=1S/C6H12O3S/c1-6(4-3-5-6)9-10(2,7)8/h3-5H2,1-2H3 |
InChI Key |
DULBYWVDEJRYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)OS(=O)(=O)C |
Origin of Product |
United States |
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